molecular formula C8H8N4O2 B8712312 Methyl [(3-cyanopyrazinyl)amino]acetate

Methyl [(3-cyanopyrazinyl)amino]acetate

Cat. No. B8712312
M. Wt: 192.17 g/mol
InChI Key: LLVXJWOOHCJELJ-UHFFFAOYSA-N
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Patent
US04442096

Procedure details

In 8 ml of ether there was dissolved chlorocyanopyrazine (0.42 g; 0.003 M) prepared in Step B above, after which there was added glycine methyl ester hydrochloride (378 mg; 0.003 M), followed by triethylamine (607 mg, 0.84 ml; 0.006 M). The reaction mixture was stirred at room temperature overnight. The resulting precipitate was filtered, washed twice with ether, and the filtrate concentrated under vacuum, then passed through a silica gel column and eluted with dichloromethane to give the title compound (130 mg).
Quantity
378 mg
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step Two
Quantity
0.42 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([C:8]#[N:9])=[N:4][CH:5]=[CH:6][N:7]=1.Cl.[CH3:11][O:12][C:13](=[O:16])[CH2:14][NH2:15].C(N(CC)CC)C>CCOCC>[C:8]([C:3]1[C:2]([NH:15][CH2:14][C:13]([O:12][CH3:11])=[O:16])=[N:7][CH:6]=[CH:5][N:4]=1)#[N:9] |f:1.2|

Inputs

Step One
Name
Quantity
378 mg
Type
reactant
Smiles
Cl.COC(CN)=O
Step Two
Name
Quantity
0.84 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.42 g
Type
reactant
Smiles
ClC=1C(=NC=CN1)C#N
Name
Quantity
8 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in Step B above, after which there
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed twice with ether
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under vacuum
WASH
Type
WASH
Details
eluted with dichloromethane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C=1C(=NC=CN1)NCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: CALCULATEDPERCENTYIELD 22.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.